Methyl 4-(benzoylcarbamoylamino)benzoate
CAS No.:
VCID: VC9376926
Molecular Formula: C16H14N2O4
Molecular Weight: 298.29 g/mol
* For research use only. Not for human or veterinary use.

Description |
Methyl 4-(benzoylcarbamoylamino)benzoate is a complex organic compound belonging to the class of benzoate esters. It is characterized by the presence of a benzoyl group and an amide linkage, contributing to its unique properties and potential applications in pharmaceuticals and materials science. This compound can be synthesized through various methods, typically involving the reaction of methyl 4-(bromomethyl)benzoate with suitable amines or amides. Synthesis MethodsThe synthesis of methyl 4-(benzoylcarbamoylamino)benzoate typically involves nucleophilic substitution reactions or coupling reactions. Starting materials often include methyl 4-(bromomethyl)benzoate, which is commercially available from suppliers like Sigma-Aldrich. The introduction of a benzoylcarbamoyl group is a key step in these reactions. Synthesis Steps:
Potential ApplicationsMethyl 4-(benzoylcarbamoylamino)benzoate has potential applications in various scientific fields, including pharmaceuticals and materials science. Its structural features allow it to interact with biological targets, making it a candidate for further research into structure-activity relationships. Application Areas:
Research FindingsExperimental data indicate that modifications in the structure of methyl 4-(benzoylcarbamoylamino)benzoate can significantly affect its biological activity. This highlights the importance of further research into structure-activity relationships to fully explore its potential applications. Key Research Points:
Comparison with Similar CompoundsWhile specific data on methyl 4-(benzoylcarbamoylamino)benzoate is limited, comparing it with similar compounds like methyl 4-(phenylcarbamoyl)benzoate can provide insights into its properties and potential applications. Methyl 4-(phenylcarbamoyl)benzoate, for example, has a molecular weight of 255.27 g/mol and exhibits lipophilicity with an XLogP3 value of 3.4 . Comparison Table:
|
|||||||||
---|---|---|---|---|---|---|---|---|---|---|
Product Name | Methyl 4-(benzoylcarbamoylamino)benzoate | |||||||||
Molecular Formula | C16H14N2O4 | |||||||||
Molecular Weight | 298.29 g/mol | |||||||||
IUPAC Name | methyl 4-(benzoylcarbamoylamino)benzoate | |||||||||
Standard InChI | InChI=1S/C16H14N2O4/c1-22-15(20)12-7-9-13(10-8-12)17-16(21)18-14(19)11-5-3-2-4-6-11/h2-10H,1H3,(H2,17,18,19,21) | |||||||||
Standard InChIKey | IXHCWJVYSRGZGG-UHFFFAOYSA-N | |||||||||
SMILES | COC(=O)C1=CC=C(C=C1)NC(=O)NC(=O)C2=CC=CC=C2 | |||||||||
Canonical SMILES | COC(=O)C1=CC=C(C=C1)NC(=O)NC(=O)C2=CC=CC=C2 | |||||||||
PubChem Compound | 2986454 | |||||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume